Product packaging for Boc-Pro-Pro-OH(Cat. No.:CAS No. 15401-08-8)

Boc-Pro-Pro-OH

Cat. No.: B558090
CAS No.: 15401-08-8
M. Wt: 312.36 g/mol
InChI Key: XGDABHXCVGCHBB-QWRGUYRKSA-N
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Description

Significance of Boc-Pro-Pro-OH in Peptide Synthesis and Medicinal Chemistry Research

This compound is a versatile and valuable tool for chemists and biochemists. In peptide synthesis, it functions as a key building block. chemimpex.com The Boc protecting group allows for selective deprotection, offering chemists precise control over the construction of complex peptide chains. chemimpex.com This protected dipeptide is particularly useful in both academic and industrial research for creating biologically active peptides. chemimpex.com Its stability under various chemical conditions and compatibility with a range of coupling reagents streamline the synthetic process. chemimpex.com

In the sphere of medicinal chemistry and drug development, this compound plays a multifaceted role. It is utilized in the synthesis of novel pharmaceutical compounds and therapeutic peptides. chemimpex.com The incorporation of the Pro-Pro motif can be critical for the biological activity and structural integrity of a target molecule. Furthermore, this compound is employed in the creation of prodrugs to potentially enhance the bioavailability of therapeutic agents. chemimpex.com It is also instrumental in bioconjugation processes, where it can help link biomolecules to drugs or imaging agents, a technique often explored in targeted therapies. chemimpex.comchemimpex.com Researchers also use this compound to synthesize neuropeptides for studying neurological functions and developing potential treatments for neurodegenerative diseases. chemimpex.com

PropertyValue
CAS Number 15401-08-8
Molecular Formula C15H24N2O5
Molecular Weight 312.37 g/mol
Appearance White to off-white powder
Purity ≥ 99% (HPLC)

Historical Context of Protected Dipeptides in Organic Chemistry

The use of protected dipeptides is rooted in the broader history of peptide synthesis. Early efforts in creating peptide bonds were pioneered by chemists like Theodor Curtius and Emil Fischer. The challenge has always been to selectively form an amide bond between the carboxyl group of one amino acid and the amino group of another, without unintended reactions at other functional groups. This necessity led to the development of protecting groups.

The advent of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field. peptide.com This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring the C-terminal amino acid to an insoluble resin and then sequentially adding protected amino acids. peptide.com The tert-butyloxycarbonyl (Boc) group, introduced by Merrifield in 1964 as part of the Boc/Bzl protection scheme, became a cornerstone of SPPS. peptide.com The Boc group is stable under many reaction conditions but can be easily removed with mild acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. wikipedia.org The development of such protecting group strategies made the synthesis of complex peptides, including those incorporating dipeptide units like this compound, more efficient and practical. wikipedia.org

Fundamental Role of Proline Residues in Peptide Architecture and Biological Function

Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto the backbone amide nitrogen, forming a five-membered pyrrolidine (B122466) ring. wikipedia.org This cyclic structure imparts exceptional conformational rigidity compared to other amino acids. wikipedia.org This rigidity has profound consequences for the architecture of peptides and proteins.

The structure of proline restricts the possible values of the phi (φ) backbone dihedral angle to approximately -65°, significantly limiting the conformational freedom of the polypeptide chain in its vicinity. wikipedia.org Consequently, proline residues often act as "structural disruptors" in the middle of regular secondary structures like alpha-helices and beta-sheets. wikipedia.org However, they are commonly found at the beginning of alpha-helices and in the edge strands of beta-sheets. wikipedia.org Proline is also a key component in the formation of beta-turns, which are crucial for protein folding and stability. wikipedia.org

Because the amide nitrogen of a proline residue in a peptide bond has no attached hydrogen, it cannot act as a hydrogen bond donor, although it can be an acceptor. wikipedia.org This property further disrupts typical secondary structure patterns. The peptide bond preceding a proline residue (the X-Pro bond) can exist in both cis and trans conformations with a relatively small energy difference, whereas for other amino acid residues, the trans conformation is overwhelmingly favored. peptide.com The slow isomerization between these cis and trans forms can be a rate-limiting step in protein folding. peptide.com These unique structural constraints conferred by proline residues are critical in regulating the structure, stability, and biological function of many peptides and proteins, influencing everything from enzyme activity to cell signaling processes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O5 B558090 Boc-Pro-Pro-OH CAS No. 15401-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5/c1-15(2,3)22-14(21)17-9-4-6-10(17)12(18)16-8-5-7-11(16)13(19)20/h10-11H,4-9H2,1-3H3,(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDABHXCVGCHBB-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474521
Record name Boc-Pro-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15401-08-8
Record name Boc-Pro-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for Boc Pro Pro Oh and Its Derivatives

General Principles of Protected Dipeptide Synthesis

The chemical synthesis of peptides is a systematic process involving the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. wikipedia.org To ensure the specific, desired sequence is formed and to prevent unwanted side reactions, such as self-polymerization, temporary protecting groups are employed on the reactive functional groups not involved in the peptide bond formation. wikipedia.orgnih.gov The synthesis is typically carried out in a stepwise manner, starting from the C-terminal amino acid and proceeding towards the N-terminus. wikipedia.org

Strategic Application of the Boc Protecting Group in Amine Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of amino acids in peptide synthesis. Chemically, it is a carbamate that is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. chemistrysteps.com This reaction effectively masks the nucleophilicity of the amino group, preventing it from reacting while the carboxyl group of the same amino acid is activated for coupling. masterorganicchemistry.com

The key strategic advantage of the Boc group is its lability under mild acidic conditions, which allows for its selective removal without disturbing other protecting groups or the newly formed peptide bond. It is typically cleaved using acids such as trifluoroacetic acid (TFA). chemistrysteps.comresearchgate.net This acid-catalyzed removal proceeds via the formation of a stable tert-butyl carbocation. chemistrysteps.com The orthogonality of the Boc group allows for complex peptide assembly, where different classes of protecting groups can be removed under distinct conditions. masterorganicchemistry.compeptide.com

Table 1: Comparison of Common N-α-Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationStructureCleavage Conditions
tert-ButyloxycarbonylBoc(CH₃)₃C-O-CO-Mild Acid (e.g., TFA) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O-CO-Base (e.g., Piperidine) wikipedia.orgmasterorganicchemistry.com
BenzyloxycarbonylCbz or ZC₆H₅CH₂-O-CO-Catalytic Hydrogenation masterorganicchemistry.com

Mechanistic Considerations in Proline-Proline Peptide Bond Formation

The formation of a peptide bond involving proline presents unique mechanistic challenges compared to other proteinogenic amino acids. Proline is the only amino acid where the side chain forms a cyclic pyrrolidine (B122466) structure by bonding back to the backbone α-amino group, making it a secondary amine. wikipedia.orgnih.gov This structural distinction has several consequences for peptide bond formation.

Steric Hindrance and Reduced Nucleophilicity: The secondary amine of proline is sterically more hindered and less nucleophilic than the primary amines of other amino acids. This inherent rigidity impedes the rate of peptide bond formation. researchgate.netembopress.org

Conformational Rigidity: The cyclic structure of proline imparts exceptional conformational rigidity, which can affect the orientation of the reacting partners in the transition state, further slowing the reaction. wikipedia.orgnih.gov

Slow Reaction Kinetics: Kinetic studies, both in biological and chemical systems, have consistently shown that the formation of peptide bonds involving proline is significantly slower than with other amino acids. embopress.orgpnas.org The formation of a proline-proline bond is considered to be the slowest of all peptide bond formations. wikipedia.org

Racemization Risk: Proline residues, particularly when their carboxyl group is activated as an ester, can be susceptible to racemization during coupling reactions. This is a critical consideration for maintaining the stereochemical integrity of the final peptide. nih.gov Research has shown that certain common additives used in coupling reactions, such as 1-hydroxybenzotriazole (HOBt), can unexpectedly catalyze the racemization of proline esters. nih.gov

Solution-Phase Synthetic Approaches to Boc-Pro-Pro-OH

Solution-phase peptide synthesis (SPPS), also known as classical synthesis, involves carrying out all reaction and purification steps in solution. wikipedia.orglibretexts.org While solid-phase methods are common, solution-phase synthesis remains highly relevant, especially for the large-scale industrial production of peptides. wikipedia.org The synthesis of this compound is readily achieved using these techniques.

Stepwise Elongation Procedures for Dipeptide Assembly

Stepwise elongation is the fundamental method for assembling short peptides, where amino acids are added one at a time to the growing peptide chain. wikipedia.orgnih.gov The synthesis of a dipeptide like this compound via this method follows a logical sequence:

N-terminal Protection: The amino group of the first proline residue is protected with a Boc group, yielding Boc-Pro-OH. orgsyn.org

C-terminal Protection: The carboxyl group of the second proline residue is protected, often as a simple methyl or benzyl ester (e.g., Pro-OMe), to prevent it from reacting.

Coupling: The Boc-Pro-OH is activated at its free carboxyl group using a coupling reagent (e.g., a carbodiimide like DCC or EDC) and then reacted with the free amino group of the Pro-OMe.

Deprotection: The C-terminal ester of the resulting dipeptide (Boc-Pro-Pro-OMe) is saponified (hydrolyzed) to yield the final product, this compound, with a free carboxylic acid.

This step-by-step approach ensures a controlled and unambiguous assembly of the dipeptide. wikipedia.org

Fragment Condensation Strategies for Oligopeptide and Polypeptide Construction

Fragment condensation is a powerful strategy for constructing longer peptides and even small proteins. wikipedia.orgspringernature.com In this approach, smaller, fully protected peptide fragments are synthesized and purified independently and then coupled together. chempep.comnih.gov The dipeptide this compound is an ideal example of such a fragment. Once synthesized, it can be used in a subsequent fragment condensation step by activating its C-terminal carboxyl group and coupling it to the N-terminus of another amino acid or peptide fragment. springernature.com While efficient for building large molecules, this method requires careful selection of coupling conditions to minimize the risk of racemization at the C-terminal residue of the activated fragment. wikipedia.org

A key step in the synthesis of this compound is the coupling of N-terminally protected Boc-L-proline (Boc-Pro-OH) with a C-terminally protected proline derivative, such as L-proline methyl ester (Pro-OMe). This reaction is typically mediated by a coupling agent that converts the carboxylic acid of Boc-Pro-OH into a more reactive species, which is then susceptible to nucleophilic attack by the secondary amine of the proline ester.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). libretexts.orggoogle.com Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions. chempep.com However, studies have revealed that the use of HOBt with carbodiimides can lead to significant racemization at the proline residue of the ester component. nih.gov Therefore, carrying out the coupling reaction in solvents like dichloromethane without HOBt, or using alternative methods like mixed anhydrides, may be necessary to preserve stereochemical purity. nih.gov

Table 2: Example Reaction Components for Solution-Phase Synthesis of Boc-Pro-Pro-OMe
Component TypeExample CompoundRole in Reaction
N-Protected Amino AcidBoc-Pro-OHProvides the N-terminal residue
C-Protected Amino AcidH-Pro-OMe·HClProvides the C-terminal residue (as hydrochloride salt)
Coupling ReagentEDCI or DCCActivates the carboxyl group of Boc-Pro-OH
BaseDiisopropylethylamine (DIPEA)Neutralizes the hydrochloride salt of the amine component
SolventDichloromethane (DCM) or Dimethylformamide (DMF)Reaction medium
Utility of Mixed Anhydride Methods in this compound Synthesis

The mixed anhydride method is a well-established technique for peptide bond formation, and it is particularly useful in the synthesis of dipeptides like this compound. youtube.comgoogle.com This method involves the activation of the carboxyl group of an N-protected amino acid, in this case, Boc-Pro-OH, by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). google.combeilstein-journals.org The resulting mixed anhydride is a highly reactive intermediate that readily couples with the amino group of the second amino acid, a proline ester, to form the desired dipeptide. google.com

The choice of tertiary amine and solvent is critical in minimizing side reactions, primarily the formation of urethane byproducts. cdnsciencepub.comresearchgate.net Studies have shown that the combination of N-methylmorpholine in tetrahydrofuran (THF) is effective in promoting the desired peptide coupling while suppressing urethane formation. cdnsciencepub.comcdnsciencepub.com Conversely, using triethylamine in dichloromethane has been shown to be a particularly poor combination, leading to significant amounts of urethane. cdnsciencepub.comcdnsciencepub.com The reaction is typically carried out at low temperatures, around -15°C, to ensure the stability of the mixed anhydride intermediate and to minimize racemization. google.com

Table 1: Effect of Tertiary Amine and Solvent on Urethane Formation in Mixed Anhydride Synthesis

Tertiary Amine Solvent Urethane Formation Peptide Yield
N-Methylmorpholine Tetrahydrofuran (THF) Low Good
N-Methylpiperidine Dichloromethane (CH2Cl2) Very Low Best
Triethylamine Dichloromethane (CH2Cl2) High Poor
N-Methylmorpholine Dichloromethane (CH2Cl2) Moderate Good
Triethylamine Tetrahydrofuran (THF) Moderate Moderate
Carbodiimide-Mediated Coupling Reagents (e.g., DCC/HOBt) in Peptide Ligation

Carbodiimide-mediated coupling is a cornerstone of modern peptide synthesis, with dicyclohexylcarbodiimide (DCC) being a widely used reagent. bachem.comcreative-peptides.com To suppress racemization and improve reaction efficiency, DCC is almost always used in conjunction with an additive, most commonly 1-hydroxybenzotriazole (HOBt). youtube.compeptide.com The mechanism involves the reaction of the carboxylic acid (Boc-Pro-OH) with DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, a common side product in carbodiimide couplings. bachem.com

The addition of HOBt intercepts the O-acylisourea intermediate to form an active ester, the HOBt ester of the amino acid. bachem.comresearchgate.net This active ester is more stable than the O-acylisourea and is less susceptible to racemization. peptide.com It then reacts with the amino component (a proline ester) to form the peptide bond with a higher yield and optical purity. youtube.comglobalresearchonline.net While effective, the use of DCC can be complicated by the formation of the insoluble byproduct, dicyclohexylurea (DCU), which can be difficult to remove, particularly in solid-phase synthesis. bachem.compeptide.com

Table 2: Common Additives Used with Carbodiimides and Their Primary Function

Additive Full Name Primary Function(s)
HOBt 1-Hydroxybenzotriazole Suppress racemization, increase reaction rate
HOSu N-Hydroxysuccinimide Suppress racemization, form stable active esters
HOAt 1-Hydroxy-7-azabenzotriazole More effective than HOBt at suppressing racemization, especially for hindered couplings
Oxyma Pure® Ethyl (hydroxyimino)cyanoacetate Non-explosive alternative to HOBt with similar efficacy

Chemo-Enzymatic Synthesis of Proline-Containing Peptides

Chemo-enzymatic peptide synthesis (CEPS) offers a green and highly specific alternative to purely chemical methods for creating peptide bonds. nih.govqyaobio.com This approach utilizes enzymes, such as proteases, to catalyze the formation of the peptide linkage, often under mild conditions and without the need for extensive side-chain protection. nih.govqyaobio.com For the synthesis of proline-containing peptides, proline-specific endopeptidases have been investigated for their potential as catalysts. nih.gov

The enzymatic approach can proceed via either a kinetically controlled or a thermodynamically controlled pathway. qyaobio.com In the kinetically controlled synthesis, an activated ester of the acyl donor (e.g., Boc-Pro-ester) is used, and the enzyme facilitates the aminolysis by the nucleophile (proline or a proline-containing peptide). nih.gov This method is generally faster and gives higher yields. The thermodynamically controlled approach involves the direct condensation of a carboxyl component and an amine component, with the enzyme shifting the equilibrium towards peptide formation. nih.gov Challenges in chemo-enzymatic synthesis include enzyme stability, substrate specificity, and the potential for product hydrolysis by the same enzyme. nih.gov To overcome these, enzyme immobilization and reaction engineering, such as using organic co-solvents or biphasic systems, are often employed. nih.govacs.org

Solid-Phase Synthetic Approaches Utilizing this compound as a Building Block

The use of pre-formed dipeptide units, such as this compound, as building blocks in solid-phase peptide synthesis (SPPS) can offer several advantages. It can help to overcome difficulties associated with the coupling of certain amino acid sequences, reduce the number of synthetic cycles, and potentially minimize the formation of deletion sequences. mdpi.com The this compound dipeptide can be incorporated into a growing peptide chain using standard coupling protocols.

Integration into Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) Protocols

In the Boc-strategy SPPS, the peptide is assembled on a solid support, with the N-terminus of the growing chain temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group. peptide.com To integrate this compound, its carboxyl group would be activated using standard coupling reagents, such as DCC/HOBt or HBTU, and then reacted with the free amino group of the resin-bound peptide. Following the coupling step, the unreacted amino groups are often capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences. The Boc group from the newly added dipeptide is then removed with an acid, typically trifluoroacetic acid (TFA) in dichloromethane, to allow for the coupling of the next amino acid or dipeptide. youtube.com

Selective Cleavage Strategies for this compound Containing Peptide Chains

The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF). The choice of cleavage cocktail, which includes the strong acid and a variety of scavengers, is crucial to prevent side reactions and ensure the integrity of the peptide. researchgate.net

For peptides containing proline, which is generally stable, the primary concern is the protection of other sensitive amino acid residues that may be present in the sequence. Scavengers such as anisole, p-cresol, and thioanisole are added to the cleavage mixture to trap reactive carbocations generated from the cleavage of the Boc group and other protecting groups, thus preventing the alkylation of sensitive residues like tryptophan and methionine. researchgate.netnih.gov The specific composition of the scavenger cocktail and the cleavage conditions (time and temperature) must be optimized for each peptide sequence. thermofisher.com

Table 3: Common Cleavage Cocktails for Boc-SPPS

Reagent Composition Target Residues/Conditions
HF/anisole 90% HF, 10% anisole General purpose, protects Trp and Met
Reagent K TFA/phenol/water/thioanisole/EDT For peptides with multiple sensitive residues
Reagent B TFA/phenol/water/triisopropylsilane "Odorless" alternative, good for trityl groups
Reagent H TFA/phenol/thioanisole/EDT/water/DMS Prevents methionine oxidation

Thermal Synthetic Methods for Polypeptide Formation from Boc-Pro-Pro-Gly-OH Derivatives

An alternative to solution-phase and solid-phase synthesis is the thermal condensation of peptide fragments. Research has shown that N-Boc-tripeptide derivatives, such as Boc-Pro-Pro-Gly-OH, can undergo thermal polymerization to form polypeptides. researchgate.net This method involves heating the Boc-protected tripeptide without a solvent at a temperature near its melting point for a period of 1 to 24 hours. researchgate.net

During the heating process, the Boc protecting group decomposes, releasing isobutene and carbon dioxide, and the resulting free amino group of one tripeptide can react with the carboxyl group of another, leading to the formation of a polypeptide chain. researchgate.netresearchgate.net This thermal method has been shown to produce polypeptides with average molecular weights of up to 2,500 Da. researchgate.net The resulting polypeptides, such as H-(Pro-Pro-Gly)n-OH, have sequences similar to that of collagen and are of interest for biomaterial applications. researchgate.net

Green Chemistry Paradigms in this compound Synthesis

The synthesis of peptides, including this compound, has traditionally relied on methods that generate significant chemical waste, utilize hazardous solvents, and have a high process mass intensity (PMI). rsc.org The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to peptide synthesis to address these environmental concerns. rsc.org While specific green chemistry protocols exclusively detailing the synthesis of this compound are not extensively documented in publicly available research, the application of green chemistry paradigms to the synthesis of similar dipeptides and the building blocks of this compound provides a clear framework for more sustainable production. These paradigms focus on areas such as the use of greener solvents, catalyst-free and solvent-free reaction conditions, and biocatalysis.

A significant area of focus in green peptide chemistry is the replacement of conventional, hazardous solvents. rsc.org Dichloromethane (DCM) and N,N-dimethylformamide (DMF), common solvents in peptide synthesis, have well-documented toxicity concerns. rsc.org Propylene carbonate (PC) has emerged as a promising green alternative, being a biodegradable, low-toxicity, polar aprotic solvent. researchgate.net Research has demonstrated that solution-phase peptide synthesis using Boc-protected amino acids can be effectively carried out in propylene carbonate, with chemical yields for both coupling and deprotection reactions being comparable to those achieved in traditional solvents. rsc.org For instance, the synthesis of the dipeptide Boc-Ala-Phe-OBn in propylene carbonate has been reported with a yield of 82%. rsc.org While this is a different dipeptide, the underlying principles are directly applicable to the synthesis of this compound.

Enzymatic synthesis represents a powerful green chemistry tool, offering high selectivity and mild reaction conditions in aqueous environments. While the direct enzymatic synthesis of this compound is not widely reported, enzymes have been utilized in the synthesis of related N-Boc protected proline derivatives. nih.gov This approach avoids the use of harsh chemical reagents and organic solvents, aligning with the principles of green chemistry. The development of robust enzymes for peptide bond formation holds significant promise for the future of sustainable peptide synthesis.

The following table summarizes research findings on the use of greener solvents in the synthesis of Boc-protected dipeptides, illustrating the potential for applying these methods to this compound.

DipeptideGreen SolventCoupling ReagentYield (%)Reference
Boc-Ala-Phe-OBnPropylene CarbonateEDC/HOBt82 rsc.org

This table is interactive. You can sort and filter the data.

Advanced Applications of Boc Pro Pro Oh in Peptide Chemistry

Development of Biologically Relevant Peptides

The unique structural attributes of the Pro-Pro motif are leveraged in the design and synthesis of peptides with specific therapeutic functions. The Boc protecting group facilitates its controlled incorporation into larger peptide sequences. chemimpex.com

Rational Design of Peptide-Based Therapeutics and Analogs

By incorporating Boc-Pro-Pro-OH during solid-phase or solution-phase peptide synthesis, chemists can introduce a conformationally constrained element into a peptide backbone. nih.gov This strategy helps to lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target receptor. This approach is instrumental in developing altered peptide ligands (APLs) and peptidomimetics designed to modulate protein-protein interactions (PPIs). frontiersin.orgnih.gov For example, the synthesis of analogues of the human Myelin Oligodendrocyte Glycoprotein (MOG) epitope MOG35–55 utilizes Fmoc-Pro-OH to introduce the di-proline sequence, highlighting the importance of this motif in creating structurally defined, immunologically active peptides. researchgate.netnih.gov

Engineering of Prodrug Systems Utilizing this compound Scaffolds for Enhanced Bioavailability and Targeted Delivery

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body effectively. Prodrugs are inactive precursors that are converted into the active drug in vivo, a strategy used to overcome issues like poor stability and low bioavailability. nih.govmdpi.com

The Boc-Pro moiety has been successfully used to engineer prodrug systems. biointerfaceresearch.com Research has shown that conjugating Boc-Pro to monoamines like serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) creates prodrugs (Boc-Pro-5HT and Boc-Pro-DA) with significantly enhanced stability. biointerfaceresearch.com The N-terminal Boc group and the proline residue protect the amide bond from rapid enzymatic degradation by peptidases in blood plasma. biointerfaceresearch.com This increased stability allows the prodrug sufficient time to reach its biological target before being converted into the active monoamine and regulatory peptides. biointerfaceresearch.com This approach improves the pharmacokinetic profile and allows for more targeted delivery. chemimpex.com

Table 1: Enzymatic Stability of Boc-Pro-Monoamine Conjugates This table summarizes the stability of Boc-Pro-5HT and Boc-Pro-DA in the presence of various enzymes and blood plasma over a 180-minute incubation period, based on findings from research. biointerfaceresearch.com

CompoundMediumStability (after 180 min)
Boc-Pro-5HT Amino-peptidasesHigh
Carboxy-peptidasesHigh
Blood Plasma EnzymesHigh
Boc-Pro-DA Amino-peptidasesHigh
Carboxy-peptidasesHigh
Blood Plasma EnzymesHigh

Structural Elucidation for Structure-Activity Relationship Studies of Peptide Amides

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. spirochem.com These studies enable the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. spirochem.com

Incorporating a rigid structural element like a Pro-Pro unit is a powerful technique in SAR studies. By using this compound in peptide synthesis, researchers can create a series of analogues where a specific region of the peptide is locked into a β-turn conformation. By comparing the biological activity of these constrained peptides with their more flexible counterparts, it is possible to determine whether this specific conformation is essential for activity. The Boc protecting group is crucial for the synthetic process, ensuring the dipeptide is added efficiently without unwanted side reactions at the N-terminus. youtube.com

Table 2: Conformational Properties of Proline-Containing Peptide Segments This table highlights the role of proline-containing units in inducing specific secondary structures in peptides, a key factor in SAR studies.

Peptide SegmentInduced ConformationSignificance in SAR
Pro-Pro Potent β-turn inducerRestricts backbone flexibility, helps determine the necessity of a turn for biological activity. researchgate.net
Pseudo-prolines Structure-disrupting elementPrevents peptide aggregation, facilitates synthesis and cyclization of difficult sequences. uni-kiel.de
Proline Amide Rotamers Can exist as cis/trans isomersThe specific isomer can govern the pre-cyclization conformation and the outcome of macrocyclization reactions. uni-kiel.de

Synthesis of Complex Peptide Architectures

Beyond linear peptides, this compound is a valuable precursor for creating more elaborate and structurally diverse peptide-based molecules, including macrocycles and sequentially assembled polypeptides.

Macrocyclic Peptidomimetics Incorporating Proline Dipeptide Units

Macrocyclization is a widely used strategy to transform linear peptides into cyclic structures, which often exhibit enhanced metabolic stability, higher binding affinity, and improved cell permeability compared to their linear counterparts. nih.gov The Pro-Pro sequence is an ideal "turn-inducing element" for designing macrocyclic peptidomimetics. uni-kiel.de The inherent bend forces the peptide backbone into a conformation that is conducive to cyclization, even for shorter, more constrained peptide sequences. uni-kiel.de

The synthesis of these complex architectures often employs Boc-based chemistry. nih.govpnas.org this compound can be used as a key building block in a solution-phase or solid-phase strategy. After coupling the dipeptide, the linear precursor containing the Pro-Pro unit is synthesized, followed by an intramolecular "head-to-tail" or side-chain cyclization reaction to form the final macrocyclic product. nih.gov

Sequential Polypeptide Assembly from N-Boc-Tripeptide Derivatives

The chemical synthesis of long polypeptides can be challenging due to accumulating side reactions and incomplete couplings at each step. An alternative strategy is fragment condensation, or sequential polypeptide assembly, where smaller, pre-synthesized peptide fragments are coupled together.

An N-Boc-tripeptide, which can be readily synthesized from this compound by the addition of a third amino acid, serves as an ideal building block for this approach. rsc.org For instance, a fragment like Boc-Pro-Pro-Xaa-OH (where Xaa is any amino acid) can be activated and coupled to the N-terminus of another peptide fragment. This method is often more efficient than stepwise single amino acid addition for creating long peptide chains and can help minimize racemization at the C-terminal residue of the activated fragment. rsc.orgnih.gov The sequence-dependent self-assembly properties of tripeptides are also an area of active research for creating novel nanomaterials. nih.govresearchgate.netresearchgate.net

Modular Approaches in Peptide Fragment Synthesis for Diverse Applications

The use of pre-formed peptide fragments, such as this compound, represents a strategic and efficient methodology in peptide chemistry known as modular or fragment-based synthesis. This approach is particularly valuable in both liquid-phase and solid-phase peptide synthesis (SPPS). The core advantage of using a dipeptide fragment like this compound is that it can be synthesized in large quantities, purified to a high degree, and stored for future use as a ready-to-use building block. rsc.org

The utility of this approach extends to the creation of a diverse range of peptide-based molecules. A single, well-characterized fragment like this compound can be incorporated into various target structures, including peptide substrates for enzymatic assays or peptide-based inhibitors. rsc.org This versatility makes the modular approach a time-saving and economical strategy in peptide research and development. rsc.org

Ancillary Applications in Organic Synthesis

Beyond its primary role as a building block in peptide synthesis, the unique structural and chiral properties of this compound allow for its use in other specialized areas of organic synthesis. Its derivatization can lead to novel functional materials, and its inherent stereochemistry can be harnessed to influence the stereochemical outcome of chemical reactions.

A notable application of this compound is its use as a precursor for the synthesis of novel proline-functionalized dipeptide imidazolium (B1220033) ionic liquids (DPILs). rsc.orgnih.govnih.gov Ionic liquids are salts with melting points below 100 °C, known for their low vapor pressure, high thermal stability, and utility as solvents and catalysts. nih.gov By incorporating a chiral dipeptide unit, task-specific ionic liquids with unique properties can be created.

Researchers have successfully synthesized a series of these DPILs, including Boc-[Pro-Pro-EMIM], where "EMIM" stands for ethyl-methylimidazolium. rsc.orgfigshare.com The synthesis is a facile, multi-step process:

this compound is first reacted with 2-chloroethylamine. rsc.orgnih.gov

The resulting product is then reacted with 1-methylimidazole (B24206) to form the imidazolium chloride salt. rsc.orgnih.gov

Finally, an anion exchange step can be performed to replace the chloride anion with others, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), which can enhance thermal stability. rsc.orgnih.gov

The resulting ionic liquids were characterized using various analytical techniques, confirming their structure and properties. rsc.orgnih.gov These dipeptide-based ionic liquids exhibit characteristics similar to conventional imidazolium ionic liquids but with the added functionality and chirality of the proline-proline moiety. rsc.org

Table 1: Properties of Proline-Functionalized Dipeptide Ionic Liquids Derived from Boc-Dipeptides
Ionic Liquid StructurePrecursorAnionsKey Properties InvestigatedNotable Finding
Boc-[Pro-Pro-EMIM]This compound[Cl]⁻, [NTf₂]⁻¹H NMR, ¹³C NMR, FT-IR, Mass Spectroscopy, TGA, DSCThe [NTf₂]⁻ anion provides improved thermal stability over the chloride anion. rsc.orgnih.gov

The concept of a chiral auxiliary involves temporarily incorporating a chiral molecule into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net Chiral amino acids and their derivatives are widely utilized for this purpose due to their natural abundance, low cost, and high stereoselectivity.

While specific documented examples of this compound being used as a traditional, cleavable chiral auxiliary are not prominent, the inherent chirality and conformational rigidity of the prolyl-proline backbone make it a powerful motif for inducing stereoselectivity. This capability is demonstrated in the closely related field of asymmetric organocatalysis, where proline-based dipeptides act as chiral catalysts rather than stoichiometric auxiliaries. rsc.orgnih.gov These catalysts are not covalently bound to the substrate but influence the stereochemistry of the reaction from the transition state.

Research has shown that proline-derived dipeptides are highly effective organocatalysts for key stereoselective carbon-carbon bond-forming reactions. rsc.orgnih.gov For example, they have been successfully applied in:

Asymmetric Michael Additions : Novel proline-based reduced dipeptides have been used to catalyze the Michael addition of ketones and aldehydes to nitroalkenes, achieving excellent yields and high levels of diastereoselectivity and enantioselectivity. rsc.org

Asymmetric Aldol (B89426) Reactions : A series of L-proline-L-amino acid and L-proline-D-amino acid dipeptides were synthesized and evaluated for their catalytic effect in direct aldol reactions, demonstrating that the dipeptide structure significantly influences enantioselectivity. nih.gov

These applications highlight the potent stereodirecting ability of the dipeptide structure, a principle that underpins the function of a chiral auxiliary. The success of these catalysts suggests the potential of the this compound framework in controlling stereochemistry in other types of transformations.

Table 2: Performance of Proline-Based Dipeptide Catalysts in Asymmetric Reactions
Reaction TypeCatalyst TypeCatalyst LoadingYieldDiastereoselectivity (dr)Enantioselectivity (ee)
Michael AdditionProline-based reduced dipeptides5 mol%up to 95%up to 98%up to 98% rsc.org
Direct Aldol ReactionL-Proline-L/D-amino acid dipeptidesNot specifiedGoodNot specifiedGood nih.gov

Conformational and Structural Investigations of Boc Pro Pro Oh Containing Peptides

Conformational Analysis of Proline-Proline Peptide Bonds

The Pro-Pro dipeptide unit is of particular interest due to the unique properties of proline at peptide bonds. Proline's secondary amine structure and its cyclic side chain significantly impact the conformational landscape of the peptide backbone.

Peptide bonds involving proline residues exhibit a notable propensity to exist in either the cis or trans conformation. Unlike most other amino acids where the trans conformation is overwhelmingly favored, the Pro-Xaa peptide bond has a relatively small free enthalpy difference between the cis and trans isomers (approximately 2.0 kJ/mol), leading to a significant population of the cis isomer (~30% at room temperature) in solution sigmaaldrich.compeptide.com. This inherent flexibility in isomerization is crucial for protein folding dynamics, as the cis-trans isomerization of Xaa-Pro bonds can be a rate-limiting step sigmaaldrich.comethz.ch. Studies indicate that the specific preceding amino acid can influence the preference for the cis conformation; for instance, an aromatic amino acid bonded to proline often favors the cis conformation wikipedia.orgrsc.org. The presence of two consecutive proline residues, as in Boc-Pro-Pro-OH, can further modulate these isomerization dynamics, with synthesis of proline-proline bonds being particularly slow wikipedia.org.

Proline is well-known for its ability to induce turns in peptide chains, particularly β-turns wikipedia.orgrusselllab.org. The rigid structure of proline restricts the backbone dihedral angles, facilitating the formation of specific turns. The Pro-Pro sequence can further stabilize these structures. For example, dipeptides containing Pro-D-Ala sequences have been shown to adopt β-turns, both in solution and in the crystalline state nih.govacs.org. In broader contexts, proline-containing peptides are recognized for their propensity to form β-turns, which are critical for protein folding and molecular recognition iris-biotech.dewisc.edunih.govworldscientific.comacs.orgbiorxiv.org. The specific sequence and stereochemistry (e.g., L-Pro-D-Ala) can dictate the type of β-turn formed nih.govacs.org.

Stereochemical Control and Minimization of Epimerization During Peptide Coupling

Peptide synthesis, especially when involving proline, requires careful control to prevent epimerization (racemization) at the α-carbon of the activated amino acid. Epimerization can lead to the formation of undesired diastereomers, compromising the purity and biological activity of the synthesized peptide polypeptide.comnih.govbachem.comrsc.org.

Proline residues, when positioned at the C-terminus of a fragment being activated for coupling, inherently minimize the risk of epimerization polypeptide.com. This is attributed to the absence of an α-hydrogen on proline's secondary amine, which is typically involved in the enolization mechanism leading to epimerization. Therefore, using proline or glycine (B1666218) at the C-terminal end of an activated peptide fragment is a common strategy to ensure stereochemical integrity during fragment condensation polypeptide.com. While proline itself is less prone to epimerization compared to other amino acids, careful selection of coupling reagents and conditions remains crucial, particularly for efficient coupling of proline residues themselves wikipedia.orgbachem.comrsc.org. For instance, coupling reagents like DCC (dicyclohexylcarbodiimide) are often used with additives like HOBt or HOSu to minimize epimerization, and DIC (diisopropylcarbodiimide) is preferred in solid-phase synthesis due to the solubility of its urea (B33335) byproduct bachem.com.

Molecular Recognition and Folding Dynamics in this compound Containing Peptides

The this compound motif and peptides incorporating it are involved in various molecular recognition events and influence folding dynamics. Proline-rich sequences are frequently recognized by specific protein domains, such as SH3 (Src homology 3) and WW domains, which are critical in intracellular signaling pathways russelllab.orgucsf.edunih.govacs.org. These domains often bind to proline-containing peptides with specific consensus sequences, like PXXP, where proline's unique structural features are exploited for specific binding ucsf.eduacs.org.

The cis-trans isomerization of proline peptide bonds also plays a role in molecular recognition and protein function. For example, the binding affinity of certain peptides to target proteins can be significantly influenced by the conformation (cis or trans) of the proline peptide bond acs.orgpnas.org. Furthermore, proline residues can influence the folding dynamics of larger peptides and proteins. The addition of proline as a co-solvent has been shown to stabilize helical structures and slow down folding and unfolding processes in alanine-based peptides mdpi.comresearchgate.nettandfonline.comacs.org. This effect is attributed to changes in solvent viscosity and microscopic solvation effects, such as peptide compaction and dehydration tandfonline.com.

Analytical Characterization and Purity Assessment in Boc Pro Pro Oh Research

Spectroscopic Methodologies for Structural Elucidation of Boc-Pro-Pro-OH and its Peptide Conjugates

Spectroscopic methods are indispensable for confirming the identity and conformational properties of this compound and its peptide conjugates. Techniques such as NMR, FT-IR, Mass Spectrometry, and Circular Dichroism provide detailed information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound and its peptide conjugates. Both ¹H and ¹³C NMR are routinely used to confirm the presence of the Boc protecting group and the proline residues.

¹H NMR spectra of Boc-protected peptides typically show characteristic signals for the tert-butyl group as a singlet around 1.4 ppm. rsc.org The protons of the proline rings appear in the region of 1.5 to 3.6 ppm. rsc.org Due to the restricted rotation around the amide bonds, proline-containing peptides can exist as a mixture of cis and trans isomers, which often results in the appearance of multiple sets of signals for the proline residues in the NMR spectrum. nih.gov

¹³C NMR provides complementary information, with the carbonyl carbons of the peptide bonds and the Boc group resonating in the downfield region (around 170-175 ppm and 154 ppm, respectively). nih.govrsc.org The carbons of the proline rings typically appear between 20 and 60 ppm, while the quaternary carbon and the methyl carbons of the Boc group are observed around 80 ppm and 28 ppm, respectively. nih.govrsc.org

Detailed 2D NMR experiments, such as COSY, NOESY, and HMQC, can be employed for the complete assignment of all proton and carbon signals and to determine the conformation of the peptide backbone. acs.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound and Related Structures

Compound Nucleus Key Chemical Shifts (δ ppm)
Boc-Pro-OH Conjugate ¹H NMR (CDCl₃) 1.43 (s, 9H, Boc), 1.45-1.67 (m, 5H), 1.80-1.92 (m, 1H), 2.25-2.46 (m, 2H), 2.97-3.15 (m, 2H), 3.39-3.59 (m, 3H), 7.34 (d, 1H) rsc.org
¹³C NMR (CDCl₃) 14.1, 22.7, 26.8, 27.0, 27.7, 28.1, 29.3, 29.4, 29.5-29.6 (m), 30.7, 31.3, 31.9, 46.1, 47.2, 50.2, 80.2, 172.8, 175.1 rsc.org
Boc-Pro-Phe-NH₂ ¹H NMR (CDCl₃) 1.35 (s, 9H), 1.67 (s, 1H), 1.84 (s, 1H), 2.01 (s, 1H), 2.06–2.12 (m, 1H), 3.09 (s, 1H), 3.27–3.33 (m, 3H), 4.18 (dd, 1H), 4.75 (s, 1H), 5.31 (s, 1H), 6.38 (s, 1H), 6.73 (s, 1H), 7.18–7.32 (m, 5H) rsc.org
Boc-Pro-Pro-OMe ¹H NMR (CDCl₃) 0.89 (d), 0.94 (d), 1.39 (s), 1.45 (s), 1.74-2.32 (m), 3.32-3.66 (m), 3.69-3.75 (m), 3.75-3.82 (m), 3.85-3.95 (m), 4.32 (dd), 4.38 (td), 4.50 (dd), 4.57 (ddd) nih.gov

Note: The presented data is a compilation from various sources and may not correspond to a single, specific analysis. It serves as an illustrative example of typical chemical shifts.

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in this compound and its conjugates. The technique is particularly sensitive to the vibrations of the amide and carbonyl groups, providing insights into the secondary structure of the peptide.

Key characteristic absorption bands include:

N-H Stretching: Typically observed in the region of 3200-3400 cm⁻¹, indicative of the amide groups in the peptide backbone.

C-H Stretching: Aliphatic C-H stretching vibrations from the proline rings and the Boc group appear around 2850-3000 cm⁻¹. princeton.edu

C=O Stretching: This is a very strong and informative band. The carbonyl of the Boc group is usually found around 1690 cm⁻¹. princeton.edu The amide I band (mainly C=O stretching) of the peptide backbone appears in the 1600-1700 cm⁻¹ region. nih.gov The position of the amide I band is sensitive to the secondary structure; for instance, β-turns and polyproline II (PPII) helices, which are common in proline-rich peptides, have characteristic absorptions in this region. nih.govacs.org

N-H Bending (Amide II): This band is found around 1510-1550 cm⁻¹.

The presence of a band around 1450 cm⁻¹ is often associated with proline residues. researchgate.net Analysis of the amide I band shape and position can help to deduce the presence of secondary structures like β-turns and extended conformations. acs.org

Table 2: Characteristic FT-IR Absorption Bands for this compound and Related Peptides

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Amide A N-H Stretch 3200-3400
Aliphatic C-H Stretch 2850-3000 princeton.edu
Boc C=O Stretch ~1691 princeton.edu
Amide I C=O Stretch 1620-1689 nih.gov
Amide II N-H Bend, C-N Stretch 1510-1550

Mass spectrometry is a critical technique for determining the molecular weight of this compound and its conjugates, thereby confirming their identity. High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. nih.gov

In ESI-MS, the sample is ionized directly from solution, making it a soft ionization technique that is well-suited for analyzing peptides without causing fragmentation. The compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or other cations. nih.gov

For instance, the calculated mass for this compound (C₁₅H₂₄N₂O₅) is 312.1685 g/mol . HRMS-ESI would be expected to show a peak corresponding to [M+H]⁺ at m/z 313.1758 or [M+Na]⁺ at m/z 335.1577. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 3: HRMS-ESI Data for this compound and Related Peptide Conjugates

Compound Ion Calculated m/z Found m/z Reference
Boc-Pro-Pro-OMe [M+H]⁺ 327.1915 327.1912 nih.gov
Boc-Pro-Hyp(tBu)-Gly-OMe [M+H]⁺ 578.2861 578.2866 nih.gov
Fmoc-Gly-Pro-Pro-OH [M+H]⁺ 492.2130 492.2128 nih.gov

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure of peptides in solution. This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the peptide's conformation.

Proline-rich peptides, including those containing the Pro-Pro sequence, are known to adopt specific secondary structures, most notably the polyproline II (PPII) helix. The PPII conformation is characterized by a strong negative band around 202-207 nm and a weak positive band near 220-230 nm. bibliotekanauki.plpnas.org The intensity of the negative band is often proportional to the number of proline residues in the helical segment. bibliotekanauki.pl

CD spectroscopy can be used to study how factors like solvent, temperature, and the presence of other amino acids in a peptide conjugate influence the conformational equilibrium of the this compound moiety. For example, studies on oligoproline peptides have shown that a PPII-like helical conformation can be adopted by sequences with three or more consecutive proline residues. bibliotekanauki.pl The presence of bulky aromatic side chains near the proline sequence can sometimes disrupt the formation of this helical structure. bibliotekanauki.pl

Table 4: Characteristic CD Spectral Features for Proline-Containing Peptides

Conformation Wavelength of Maxima/Minima (nm) Description Reference
Polyproline II (PPII) Helix ~202-207 (strong negative), ~220-230 (weak positive) Characteristic of extended, left-handed helix bibliotekanauki.plpnas.org
β-turn Varies depending on turn type Often shows a negative band around 200 nm and a positive band near 225 nm

Chromatographic Techniques for Separation, Isolation, and Purity Determination

Chromatographic methods are central to the purification of this compound and its conjugates, as well as for the assessment of their purity. High-Performance Liquid Chromatography is the most widely used technique for these purposes.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound and its peptide derivatives. avantorsciences.comomizzur.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is employed with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA).

In a typical RP-HPLC analysis, the sample is injected into the column, and the components are separated based on their hydrophobicity. More hydrophobic compounds are retained longer on the column. The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. Purity levels of ≥98% or ≥99% are commonly reported for commercially available this compound. tcichemicals.comchemimpex.com

HPLC is also a crucial tool for monitoring the progress of peptide synthesis reactions and for the purification of the final product. By collecting fractions as they elute from the column, the desired peptide can be isolated from unreacted starting materials and byproducts.

Table 5: Typical HPLC Purity Specifications for Boc-Pro-OH and this compound

Compound Reported Purity (HPLC) Reference
Boc-Pro-OH ≥99.0% avantorsciences.com
Boc-D-Pro-OH min. 98.0 area% vwr.com
Boc-DL-Pro-OH >98.0%(T)(HPLC) tcichemicals.com
This compound ≥ 99% (HPLC) chemimpex.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and sensitive technique for monitoring the progress of chemical reactions, including peptide synthesis. chemistryhall.comumass.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products. umass.eduwsu.edu In the synthesis of this compound, TLC is used to track the coupling of Boc-Pro-OH to a proline ester or the deprotection of a C-terminal ester group.

The separation on a TLC plate, typically silica (B1680970) gel, depends on the polarity of the compounds and the solvent system (eluent) used. chemistryhall.comumass.edu For this compound, which contains a polar carboxylic acid group, specific solvent systems are required to achieve effective separation and prevent "tailing" or streaking of the spot. A mixture of a non-polar and a polar solvent is common, often with a small amount of acid. wsu.edu

Visualization: Since this compound and its precursors are typically colorless, spots on the TLC plate are visualized using several methods. umass.edu The most common is UV light (at 254 nm) if the TLC plate contains a fluorescent indicator; the compounds will appear as dark spots. wsu.edu Alternatively, chemical stains can be used. An iodine chamber will reveal organic compounds as brownish spots, while specific stains like Verghn's reagent or p-anisaldehyde solution can produce colored spots upon heating, which can be characteristic of certain functional groups. wsu.edu

A typical data table for TLC analysis in a synthesis reaction might look as follows:

CompoundSolvent System (v/v/v)Rf ValueVisualization Method
Boc-Pro-OHDichloromethane/Methanol/Acetic Acid (95:5:1)~0.5UV, p-Anisaldehyde
Proline Methyl EsterDichloromethane/Methanol (9:1)~0.3Ninhydrin, Iodine
Boc-Pro-Pro-OMeDichloromethane/Methanol (95:5)~0.6UV, p-Anisaldehyde
This compoundDichloromethane/Methanol/Acetic Acid (90:10:1)~0.4UV, p-Anisaldehyde
Note: Rf (Retardation factor) values are approximate and can vary based on specific TLC plate, chamber saturation, and temperature.

Advanced Purification Methods: Gel Filtration and Anion-Exchange Chromatography

Following synthesis, crude this compound requires purification to remove unreacted starting materials, reagents, and side products. While column chromatography on silica gel is common, more advanced methods may be employed for higher purity.

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. The crude peptide mixture is passed through a column packed with a porous gel. Larger molecules, which cannot enter the pores of the gel beads, travel a shorter path and elute first. Smaller molecules, such as salts or single amino acid residues, enter the pores, extending their path length and causing them to elute later. This technique is particularly useful for desalting the peptide sample or removing impurities with a significant difference in molecular weight. researchgate.net It is valued for its high sample recovery, often approaching 100%.

Anion-Exchange Chromatography (AEX): This technique separates molecules based on their net negative charge. conductscience.com It is highly effective for purifying peptides containing acidic residues. bio-works.com The stationary phase in AEX consists of a resin with positively charged functional groups. conductscience.comymc.eu At a pH above its isoelectric point, the carboxylic acid group of this compound is deprotonated (-COO⁻), giving the molecule a net negative charge. When the crude sample is loaded onto the AEX column, the negatively charged this compound binds to the positively charged resin. bio-works.com Neutral or positively charged impurities pass through the column without binding. The purified peptide is then eluted by increasing the salt concentration of the mobile phase or by decreasing the pH, which neutralizes the charge on the peptide, causing it to detach from the resin. conductscience.comymc.eu

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. For peptides like this compound, this technique provides invaluable information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, which dictate the peptide's conformation. nih.gov

The data obtained from an X-ray diffraction experiment includes:

ParameterExample Data for a Boc-Proline Derivative researchgate.net
Chemical FormulaC₁₀H₁₈N₂O₂S
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.6413
b (Å)11.5686
c (Å)16.766
V (ų)1288.2
Z (molecules/unit cell)4

This structural information is critical for understanding molecular recognition, designing peptide mimetics, and correlating structure with biological activity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Stereochemistry Evaluation

Maintaining the correct stereochemistry of amino acids is crucial during peptide synthesis, as racemization (the conversion of an L-amino acid to a D-amino acid) can lead to inactive or undesired products. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used to assess the stereochemical purity of peptides like this compound. nih.gov

While mass spectrometry itself cannot typically differentiate between stereoisomers (molecules with the same mass and formula but different spatial arrangements), the chromatographic component (LC) can. researchgate.net To evaluate the stereochemistry of this compound, two main LC-MS approaches can be used:

Chiral Liquid Chromatography: This method uses a chiral stationary phase (CSP) in the HPLC column. The CSP interacts differently with the L,L-diastereomer of this compound and any contaminating L,D- or D,L-diastereomers, causing them to separate and have different retention times. acs.org The mass spectrometer then detects the separated isomers, allowing for their quantification.

Indirect Method (Derivatization): In this approach, the peptide is hydrolyzed into its constituent amino acids (proline). These amino acids are then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). mdpi.comnih.gov This reaction converts the L-proline and any D-proline into diastereomeric derivatives. These diastereomers have different physical properties and can be separated on a standard (achiral) reverse-phase HPLC column and detected by MS. nih.gov By comparing the retention times to those of authentic L-proline and D-proline standards, the degree of racemization can be accurately determined. mdpi.com

Spiking experiments, where a synthetic, isotope-labeled version of a suspected diastereomer is added to a sample, can also be used to confirm the stereochemical assignment of peaks observed in an LC-MS analysis. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Innovations in Synthetic Methodologies and Protecting Group Chemistry for Boc-Pro-Pro-OH

The synthesis of peptides, particularly those containing multiple proline residues, can be challenging due to the potential for aggregation and difficult coupling reactions. sigmaaldrich.com this compound plays a significant role as a protected dipeptide in both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). bachem.com The tert-butyloxycarbonyl (Boc) protecting group is crucial for selectively masking the N-terminus, allowing for controlled, stepwise elongation of the peptide chain. chemimpex.com

Recent advancements in synthetic methodologies are focusing on improving efficiency, reducing waste, and expanding the scope of peptide synthesis. Innovations such as chemo-enzymatic peptide synthesis (CEPS) offer a more sustainable and scalable alternative to traditional methods. bachem.com CEPS combines the selectivity of enzymes with the versatility of chemical synthesis, often reducing the need for side-chain protecting groups and minimizing side reactions. bachem.com

The development of novel coupling reagents and strategies continues to be a key area of research. For instance, the use of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (HOSu) esters facilitates efficient peptide bond formation. bachem.comontosight.ai Researchers are also exploring "wash-free" SPPS processes to address the environmental concerns associated with large solvent volumes. mdpi.com

Furthermore, the concept of "pseudoproline dipeptides" has emerged as a powerful tool to overcome aggregation in "difficult sequences". iris-biotech.debachem.com These modified dipeptides, where a serine, threonine, or cysteine residue is reversibly protected as an oxazolidine (B1195125) or thiazolidine, mimic the structure-disrupting properties of proline. sigmaaldrich.comiris-biotech.debachem.com This strategy effectively disrupts the formation of secondary structures like β-sheets that can hinder the synthetic process. bachem.com

Synthetic Method Key Features Advantages
Liquid-Phase Peptide Synthesis (LPPS) Performed in solution; allows for intermediate purification.Scalable for large-scale synthesis; lower impurity levels. bachem.com
Solid-Phase Peptide Synthesis (SPPS) Peptide is anchored to a solid support; excess reagents are washed away.Facilitates purification; automation is possible. sigmaaldrich.com
Chemo-Enzymatic Peptide Synthesis (CEPS) Utilizes enzymes to catalyze peptide bond formation.Regio- and stereoselective; environmentally friendly. bachem.com
Pseudoproline Dipeptide Strategy Incorporates a temporary proline mimic to disrupt aggregation.Overcomes synthesis of "difficult sequences"; improves solubility. sigmaaldrich.comiris-biotech.de

Expanding the Scope of Bioactive Peptide and Prodrug Design with this compound

This compound is a vital building block in the creation of bioactive peptides and the development of innovative prodrug strategies. chemimpex.com Proline-rich peptides are known to exhibit a wide range of biological activities and are often involved in crucial protein-protein interactions. tandfonline.commdpi.com

A significant area of research is the design of prodrugs to enhance the therapeutic potential of peptides. researchgate.net Peptides often suffer from poor bioavailability and rapid degradation in the body. d-nb.info Prodrug approaches aim to overcome these limitations by masking the active peptide with a temporary promoiety, which is cleaved in vivo to release the active drug. nih.govnih.gov

One promising strategy involves PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) to the peptide. d-nb.infonih.gov This can improve serum stability and reduce renal clearance. nih.gov By incorporating a protease-cleavable linker between the PEG and the peptide, a controlled release of the active therapeutic can be achieved. researchgate.netnih.gov For example, proline-rich antimicrobial peptides (AMPs) have been formulated as PEGylated prodrugs to improve their pharmacokinetic profiles. researchgate.netd-nb.info

Boc-protected proline-containing monoamines have also been investigated as potential prodrugs. biointerfaceresearch.com These compounds, such as Boc-Pro-5HT and Boc-Pro-DA, have shown increased stability against enzymatic degradation and may act as allosteric modulators of neuroreceptor systems. biointerfaceresearch.com The Boc protecting group enhances the stability of these molecules, allowing them to reach their biological targets. biointerfaceresearch.com

Prodrug Strategy Mechanism Therapeutic Goal
PEGylation Attachment of polyethylene glycol (PEG) to the peptide via a cleavable linker. d-nb.infonih.govImprove serum stability, reduce renal clearance, and achieve controlled release. nih.gov
Pro-PROTACs Development of prodrug versions of Proteolysis Targeting Chimeras (PROTACs). Enhance permeability, solubility, and oral bioavailability while minimizing off-target toxicity.
Amino Acid Ester Prodrugs Condensation of the drug with Boc-protected amino acids. acs.orgmdpi.comImprove drug delivery and targeting.
Boc-Protected Monoamines Combination of monoamines with N-terminal protected amino acids. biointerfaceresearch.comIncrease enzymatic stability and act as selective modulators. biointerfaceresearch.com

Computational Chemistry Approaches to Proline-Rich Peptide Design and Folding Predictions

Computational chemistry has become an indispensable tool in the design and study of proline-rich peptides. These in silico methods allow researchers to predict the structure, function, and binding properties of peptides before their synthesis, saving significant time and resources. tandfonline.comnih.gov

Computational tools are also employed to predict the binding sites of peptides on protein surfaces. plos.org Methods like the use of spatial position-specific scoring matrices (S-PSSMs) can identify potential interaction sites, guiding the design of peptides with specific binding affinities. plos.org

In the field of antimicrobial peptide (AMP) research, computational screening of peptide databases is used to identify new potential proline-rich AMPs (PrAMPs). frontiersin.orgfrontiersin.org These approaches analyze sequences for properties like proline content, net charge, and potential to interact with intracellular targets such as the bacterial chaperone DnaK or the 70S ribosome. tandfonline.comfrontiersin.org Molecular docking studies can then be used to predict the binding affinity of designed peptides to their targets. tandfonline.com

Computational Method Application in Proline-Rich Peptide Research Key Insights
Molecular Dynamics (MD) Simulations Studying conformational dynamics and folding. nih.govPrediction of secondary structure, influence of cis/trans proline isomerization. nih.govnih.gov
Molecular Docking Predicting the binding mode and affinity of peptides to their targets. tandfonline.comIdentification of key interactions for designing potent inhibitors or modulators. tandfonline.com
Database Screening Identifying novel peptide sequences with desired properties. frontiersin.orgfrontiersin.orgDiscovery of new potential antimicrobial peptides. frontiersin.org
Structure Prediction Modeling the three-dimensional structure of peptides. tandfonline.comUnderstanding structure-activity relationships.

Interdisciplinary Research Integrating this compound Chemistry with Materials Science and Biotechnology

The unique properties of proline-rich peptides, synthesized using building blocks like this compound, are being leveraged in interdisciplinary research fields such as materials science and biotechnology.

In materials science, proline-rich peptides are being explored for the development of novel biomaterials. Their ability to self-assemble into well-defined structures makes them attractive for creating hydrogels, nanofibers, and other functional materials. For example, the controlled release of fragrances from profragrance molecules has been studied within supramolecular gels. researchgate.net

In biotechnology, this compound is a fundamental reagent for synthesizing peptides used in a wide array of applications. chemimpex.com These include the development of diagnostic tools and the engineering of proteins with enhanced stability or novel functions. chemimpex.combiosynth.com For instance, synthetic peptides are used to create custom antibodies and as probes to study protein-protein interactions. chemimpex.combiosynth.com

The integration of peptide chemistry with "body-on-a-chip" or "organ-on-a-chip" systems represents a significant advancement in preclinical drug testing. researchgate.net These microfluidic devices, which mimic human physiology, can be used to study the pharmacokinetics and pharmacodynamics of new peptide-based drugs, providing more accurate predictions of their effects in humans. researchgate.net

The versatility of this compound and the peptides derived from it ensures its continued importance in driving innovation across diverse scientific disciplines.

Q & A

Basic: What are the standard protocols for synthesizing Boc-Pro-Pro-OH with high purity, and how can potential side reactions be minimized?

Methodological Answer:
The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Deprotection: 20% piperidine in DMF to remove Fmoc groups.
  • Coupling: Activate carboxyl groups with HBTU/DIPEA in DMF for Pro-Pro dipeptide formation.
  • Boc Protection: Use Boc anhydride in dichloromethane (DCM) with a catalytic amount of DMAP.
    Critical Considerations:
  • Side Reactions: Racemization at proline residues can occur under basic conditions. Use low temperatures (0–4°C) during coupling .
  • Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) ensures >95% purity. Monitor by LC-MS for Boc group retention .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • <sup>1</sup>H NMR: Confirm proline ring puckering via δ 1.8–2.5 ppm (γ-CH2) and δ 3.3–4.3 ppm (α-CH).
    • <sup>13</sup>C NMR: Identify Boc groups at δ 28 ppm (t-Bu) and δ 155 ppm (carbonyl) .
  • HPLC-MS: Use ESI-MS to verify molecular weight (MW: 343.4 g/mol) and quantify purity. Retention time shifts under acidic gradients indicate Boc deprotection .

Advanced: How do solvent polarity and pH influence the conformational stability of this compound, and what methods quantify these effects?

Methodological Answer:

  • Circular Dichroism (CD): Track changes in the n→π* transition (210–230 nm) to assess polyproline helix stability in solvents like DMSO (disruptive) vs. water (stabilizing) .
  • MD Simulations: Use AMBER or GROMACS to model solvent interactions. Compare Ramachandran plots (ϕ/ψ angles) under varying pH (3.0 vs. 7.4) to predict cis/trans isomerization .
    Data Contradictions: Some studies report enhanced stability in aqueous buffers, while others note aggregation. Reconcile by controlling ionic strength (e.g., 50 mM phosphate) and temperature (25°C) .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound across organic-aqueous systems?

Methodological Answer:

  • Systematic Testing:
    • Prepare saturated solutions in DCM/water (1:1) and measure solubility via gravimetry.
    • Adjust co-solvents (e.g., 10% TFE) to mimic physiological conditions.
  • Contradiction Analysis:
    • Variability often arises from residual salts (e.g., TFA) post-purification. Dialyze against Milli-Q water (3.5 kDa MWCO) before testing .
    • Report solvent dielectric constants (ε) and Hildebrand solubility parameters for reproducibility .

Advanced: What strategies optimize this compound’s stability in long-term enzymatic assays, and how are degradation products identified?

Methodological Answer:

  • Stabilization Methods:
    • Add protease inhibitors (e.g., 1 mM PMSF) or use D2O to slow hydrolysis.
    • Store at −80°C in lyophilized form with trehalose as a cryoprotectant.
  • Degradation Monitoring:
    • LC-MS/MS: Detect cleavage products (e.g., Pro-Pro-OH at m/z 214.1) with a Q-TOF spectrometer.
    • Kinetic Studies: Fit data to first-order decay models to calculate half-life (t1/2) under physiological pH (7.4) .

Advanced: How do chiral center configurations in this compound affect its interactions with biological targets like prolyl oligopeptidase (POP)?

Methodological Answer:

  • Stereochemical Analysis:
    • Synthesize L/D-Pro isomers via SPPS with Boc-D-Pro-OH.
    • Use X-ray crystallography (2.0 Å resolution) to compare binding modes in POP’s active site.
  • Activity Assays:
    • Measure IC50 via fluorescence-based hydrolysis of Z-Gly-Pro-AMC. L-Pro isomers typically show 10-fold higher inhibition than D-Pro .
      Contradictions: Some studies report atypical D-Pro activity due to allosteric binding. Validate via mutagenesis (e.g., POP S554A variant) .

Basic: What are the best practices for documenting this compound synthesis and characterization to ensure reproducibility?

Methodological Answer:

  • Experimental Reporting:
    • Include molar ratios, reaction times, and purification yields.
    • Disclose HPLC gradients and MS parameters (e.g., capillary voltage: 3.5 kV).
  • Data Archiving:
    • Deposit raw NMR (FID files) and HPLC chromatograms in public repositories (e.g., Zenodo).
    • Use the STAR Methods template for procedural clarity .

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties, and what are the limitations?

Methodological Answer:

  • In Silico Tools:
    • ADMET Prediction: Use SwissADME to estimate logP (2.1), BBB permeability (CNS: −2), and CYP450 interactions.
    • Docking Simulations: AutoDock Vina for POP binding (grid size: 25 Å<sup>3</sup>, exhaustiveness: 8).
  • Limitations:
    • Overestimates solubility in polar solvents. Cross-validate with experimental logS measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.